N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide
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Overview
Description
N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetyl group attached to a phenyl ring and a dichlorobenzenesulfonamide moiety. It is known for its potential use in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
Target of Action
N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide, also known as N-(3-acetylphenyl)-2,4-dichlorobenzene-1-sulfonamide, is a sulfonamide compound . Sulfonamides are known to have antibacterial properties and are commonly used in both human and veterinary medicine . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
The compound interacts with its targets by forming polar, hydrophobic, and π-π interactions . These interactions inhibit the activity of the bacterial enzymes, thereby preventing the synthesis of folic acid. This results in the inhibition of bacterial growth and reproduction .
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of folic acid. By inhibiting the enzymes involved in this pathway, the compound prevents the production of folic acid, which is essential for bacterial growth and reproduction .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, the compound inhibits the growth of bacteria, thereby exerting its antibacterial effects .
Biochemical Analysis
Biochemical Properties
It’s possible that it interacts with certain enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 2,4-dichlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antibacterial and antifungal agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide can be compared with other sulfonamide compounds, such as:
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with different substitution patterns, leading to variations in biological activity.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Another closely related compound with different substitution on the benzene ring.
1-tosyl-1H-imidazole: A sulfonamide with an imidazole ring, used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTVCUZJFUNTKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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